molecular formula C21H26ClN3O2 B10763220 N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide

N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide

Cat. No.: B10763220
M. Wt: 387.9 g/mol
InChI Key: KRVOJOCLBAAKSJ-PIVQAISJSA-N
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Description

N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide: is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide typically involves multi-step organic reactions. One common route includes:

  • Formation of the Pyrrolidine Ring: : This step can be achieved through the reaction of 2-methylpyrrolidine with benzyl chloride in the presence of a base, such as sodium hydride, under anhydrous conditions.

  • Amidation Reaction: : The prepared pyrrolidine derivative is then reacted with 5-chloro-2-methoxy-4-nitrobenzoic acid under coupling conditions, employing a reagent like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form the amide bond.

  • Reduction of Nitro Group: : The final step involves the reduction of the nitro group to an amino group, which is typically performed using a reducing agent like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Industrial Production Methods

The industrial production of this compound generally follows similar synthetic routes but may involve optimized conditions such as:

  • Continuous flow reactions to enhance efficiency.

  • Catalytic methods to reduce by-products.

  • Advanced purification techniques, including recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Oxidative reactions can modify the functional groups in the compound, potentially transforming the methoxy group into a hydroxyl group using reagents like Jones reagent.

  • Reduction: : Reduction reactions can reduce nitro groups to amines, as mentioned in the synthetic route, using agents like hydrogen and palladium.

  • Substitution: : The aromatic benzamide can undergo nucleophilic aromatic substitution, especially at the chloro position, using nucleophiles like sodium methoxide.

Common Reagents and Conditions

  • Oxidation: : Jones reagent (CrO3/H2SO4), Dess-Martin periodinane.

  • Reduction: : Palladium on carbon (Pd/C) with hydrogen.

  • Substitution: : Sodium methoxide in methanol, lithium diisopropylamide (LDA) in tetrahydrofuran (THF).

Major Products

  • From oxidation: Formation of hydroxyl derivatives.

  • From reduction: Formation of amine derivatives.

  • From substitution: Formation of methoxy- or amino-substituted benzamides.

Scientific Research Applications

N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide has applications across various scientific fields, such as:

  • Chemistry: : Used as an intermediate in organic synthesis for creating complex molecules.

  • Biology: : Employed in studies involving enzyme inhibition due to its potential binding affinity to certain biological targets.

  • Medicine: : Investigated for its potential therapeutic effects in conditions such as inflammation and neurological disorders.

  • Industry: : Utilized in the development of new materials and chemical products.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : Interaction with specific enzymes or receptors in the body.

  • Pathways Involved: : Influencing biochemical pathways related to inflammation, cell signaling, and neurotransmission.

Comparison with Similar Compounds

N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide can be compared to other benzamide derivatives:

  • N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-hydroxy-4-(methylamino)benzamide: : Similar structure but with a hydroxyl group instead of a methoxy group.

  • N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(ethylamino)benzamide: : Similar but with an ethylamino group.

  • Differences: : The specific substituents (like methoxy vs. hydroxy) influence the compound's reactivity, solubility, and interaction with biological targets.

That's a deep dive into the fascinating world of this compound. What's your take on it?

Properties

Molecular Formula

C21H26ClN3O2

Molecular Weight

387.9 g/mol

IUPAC Name

N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide

InChI

InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18?/m0/s1

InChI Key

KRVOJOCLBAAKSJ-PIVQAISJSA-N

Isomeric SMILES

C[C@H]1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl

Canonical SMILES

CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl

Origin of Product

United States

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